2-Bromo-4,4-diphenylcyclohexanone
Description
2-Bromo-4,4-diphenylcyclohexanone is a brominated cyclohexanone derivative featuring two phenyl substituents at the 4-position of the cyclohexanone ring and a bromine atom at the 2-position. The compound’s reactivity is influenced by the electron-withdrawing bromine atom and the bulky diphenyl groups, which may affect its stability, solubility, and participation in substitution or reduction reactions .
Properties
Molecular Formula |
C18H17BrO |
|---|---|
Molecular Weight |
329.2 g/mol |
IUPAC Name |
2-bromo-4,4-diphenylcyclohexan-1-one |
InChI |
InChI=1S/C18H17BrO/c19-16-13-18(12-11-17(16)20,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-13H2 |
InChI Key |
IPGQCGUVCWKFFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1=O)Br)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physical Property Comparison
Key Observations:
- Halogen Influence: Bromine in this compound enhances electrophilicity at C2 compared to its fluoro analog, facilitating nucleophilic substitution. Fluorine, however, increases electron-withdrawing effects and may stabilize transition states in enantioselective reactions .
- Solubility and Lipophilicity: The log KOW of 2.1 for 2-Bromo-4'-methoxyacetophenone suggests moderate lipophilicity , while the diphenyl groups in the main compound likely increase hydrophobicity.
Table 2: Reactivity and Application Comparison
Key Observations:
- Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability make it a better leaving group in substitution reactions compared to fluorine. This difference is critical in designing reaction pathways for drug intermediates .
- Photochemical Behavior: 2-Bromo-4,4-dimethyl-2-cyclohexenone undergoes reduction via excited triplet states, suggesting that the main compound’s reactivity could be tunable under photochemical conditions .
Key Observations:
- Transport Hazards: 2-Bromo-4'-methoxyacetophenone’s Class 8 designation highlights the need for corrosion-resistant packaging, a consideration likely applicable to other brominated ketones .
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